

comparing Hdac1-IN-5 efficacy to other known Hdac1 inhibitors

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Compound of Interest

Compound Name: Hdac1-IN-5

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Hdac1-IN-5: A Comparative Guide to a Potent HDAC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Hdac1-IN-5**'s efficacy against other established Histone Deacetylase 1 (HDAC1) inhibitors. The following sections detail quantitative comparisons of inhibitory activity, outline common experimental protocols for evaluation, and visualize key signaling pathways and experimental workflows.

Quantitative Efficacy Comparison

Hdac1-IN-5 demonstrates potent inhibition of HDAC1, with efficacy comparable to or exceeding that of several well-known HDAC inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **Hdac1-IN-5** and a selection of other HDAC1 inhibitors. Lower IC₅₀ values indicate greater potency.

Inhibitor	HDAC1 IC50 (nM)	Other Isoforms IC50 (nM)	Selectivity Profile
Hdac1-IN-5	15[1][2][3][4][5]	HDAC6: 20[1][2][3][4][5]	Potent inhibitor of both HDAC1 and HDAC6.
Quisinostat	0.11[6]	Modest potency against HDACs 2, 4, 10, and 11; >30-fold selectivity against HDACs 3, 5, 8, and 9. [6]	A novel second-generation, potent HDAC1 inhibitor.[6]
UF010	0.5[6]	HDAC2: 0.1, HDAC3: 0.06, HDAC8: 1.5, HDAC6: 9.1, HDAC10: 15.3.[6]	A class I HDAC-selective inhibitor.[6]
Fimepinostat	1.7[6]	HDAC2: 5, HDAC3: 1.8, HDAC10: 2.8.[6]	A dual inhibitor of PI3K α (IC50: 19 nM) and Class I HDACs.[6]
Abexinostat	7 (Ki)[6]	Modest potency against HDACs 2, 3, 6, and 10; >40-fold selectivity against HDAC8.[6]	A novel pan-HDAC inhibitor.[6]
Entinostat (MS-275)	510[6]	HDAC3: 1700.[6]	A benzamide derivative that preferentially inhibits class I HDACs.
Mocetinostat	150[6]	2- to 10-fold selectivity against HDAC2, 3, and 11; no activity against HDAC4, 5, 6, 7, and 8.[6]	A potent HDAC inhibitor with the most potency for HDAC1.[6]
Tacedinaline (CI-994)	900[6]	HDAC2: 900, HDAC3: 1200, HDAC8:	A selective class I HDAC inhibitor.[6]

>20000.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of HDAC1 inhibitors.

In Vitro HDAC Activity Assay

This assay quantifies the enzymatic activity of purified HDAC1 in the presence of an inhibitor.

- Reagents and Materials:
 - Recombinant human HDAC1 enzyme
 - Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
 - Developer solution (e.g., Trichostatin A and trypsin in developer buffer)
 - Test compounds (**Hdac1-IN-5** and other inhibitors) dissolved in DMSO
 - 96-well black microplates
- Procedure:
 1. Prepare serial dilutions of the test compounds in assay buffer.
 2. Add 25 µL of diluted test compound or vehicle control (DMSO) to the wells of the microplate.
 3. Add 50 µL of recombinant HDAC1 enzyme solution to each well.
 4. Incubate the plate at 37°C for 15 minutes.
 5. Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

6. Incubate the plate at 37°C for 30 minutes.
7. Stop the reaction by adding 50 µL of the developer solution to each well.
8. Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
9. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
10. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

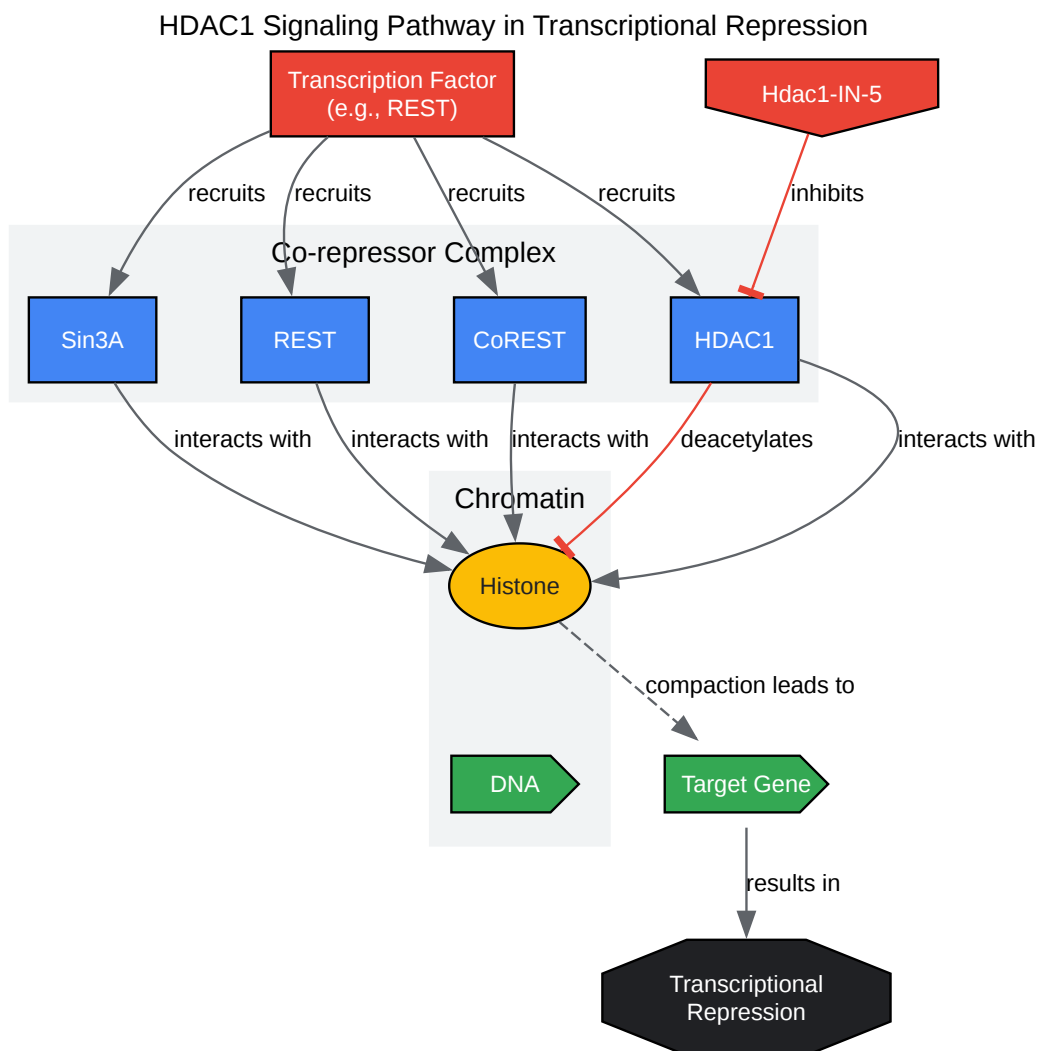
This method assesses the ability of an inhibitor to increase histone acetylation within a cellular context.

- Cell Culture and Treatment:
 - Culture a relevant cancer cell line (e.g., HeLa, SW620) to 70-80% confluency.
 - Treat the cells with various concentrations of the HDAC inhibitor or vehicle control for a specified time (e.g., 24 hours).
- Histone Extraction:
 1. Harvest the cells and wash with ice-cold PBS.
 2. Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
 3. Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).
 4. Precipitate the histones with trichloroacetic acid and wash with acetone.
 5. Resuspend the histone pellet in water.
- Western Blotting:

1. Determine the protein concentration of the histone extracts.
2. Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
3. Block the membrane with 5% non-fat milk in TBST.
4. Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K9).
5. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
7. Use an antibody against total histone H3 as a loading control.

Signaling Pathways and Experimental Workflow

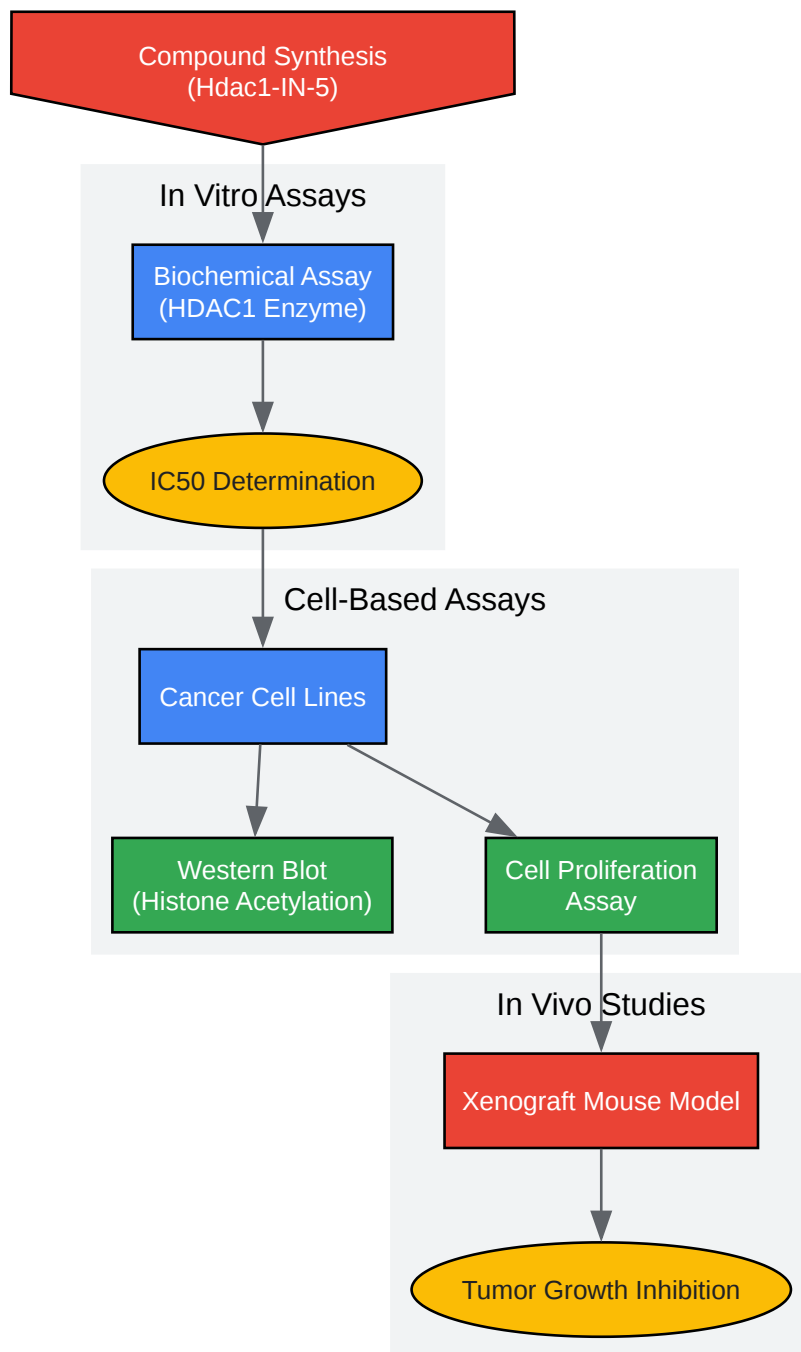
The following diagrams illustrate a key signaling pathway involving HDAC1 and a typical workflow for evaluating HDAC inhibitors.



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Caption: HDAC1 is a key component of co-repressor complexes that regulate gene expression.

Experimental Workflow for HDAC1 Inhibitor Evaluation

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Caption: A typical workflow for the preclinical evaluation of a novel HDAC1 inhibitor.

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